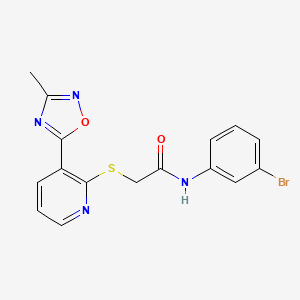

N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

説明

特性

IUPAC Name |

N-(3-bromophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN4O2S/c1-10-19-15(23-21-10)13-6-3-7-18-16(13)24-9-14(22)20-12-5-2-4-11(17)8-12/h2-8H,9H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKRQGQTXFRZPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(N=CC=C2)SCC(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and case studies from diverse research findings.

Chemical Structure and Properties

The molecular formula of N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is , with a molecular weight of approximately 436.35 g/mol. The compound features a thioacetamide moiety linked to a pyridine ring substituted with a 1,2,4-oxadiazole.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multi-step reactions:

- Formation of the Oxadiazole : The precursor 3-methyl-1,2,4-oxadiazole is synthesized using appropriate reagents like hydrazine derivatives and carboxylic acids.

- Thioether Formation : The thioether linkage is formed by reacting the oxadiazole with a suitable thiol compound.

- Final Acetamide Coupling : The final product is obtained through acetamide formation with an amine component.

Antimicrobial Activity

Research has shown that compounds containing thioacetamide and oxadiazole moieties exhibit notable antimicrobial properties. For instance, studies have indicated that derivatives similar to N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide demonstrate significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| N-(3-bromophenyl)-2-thioacetamide | E. coli | 12.5 |

| N-(3-bromophenyl)-1,2,4-triazole | S. aureus | 15.0 |

Anticancer Activity

The compound has also been evaluated for anticancer activity against various cancer cell lines. In vitro studies using the MTT assay have demonstrated that it can inhibit the proliferation of cancer cells effectively.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Molecules evaluated several thioacetamide derivatives for their antimicrobial properties against Mycobacterium tuberculosis. Among them, compounds similar to the target compound showed promising results with IC50 values ranging from 1.35 to 4.00 µM .

- Anticancer Evaluation : Another research focused on the anticancer potential of oxadiazole derivatives indicated that modifications at the aryl ring significantly influenced the activity against HepG2 cells. Compounds with electron-donating groups exhibited enhanced potency compared to those with electron-withdrawing groups .

Structure–Activity Relationship (SAR)

The SAR studies highlight that the presence of specific substituents on the aromatic rings significantly affects biological activity:

- Electron-donating groups (e.g., -CH₃) enhance activity.

- Electron-withdrawing groups (e.g., -Br) tend to reduce potency.

類似化合物との比較

Comparison with Structurally Similar Compounds

Heterocyclic Substituents and Bioactivity

- Compound 16e (): A cephalosporin derivative with a 3-methyl-1,2,4-oxadiazole-pyridine scaffold. While structurally analogous, it targets Mycobacterium tuberculosis and exhibits a low synthesis yield (2%), highlighting challenges in scalability .

- Compound 45 (): N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide.

Thioacetamide-Linked Pyridine Derivatives

- Compound 1c (): 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide. The cyano and methoxyphenyl substituents increase electron density, contrasting with the bromophenyl group’s electron-withdrawing nature. Such differences may affect binding to enzymes like CD73 or HDAC6 .

- Compound 33 (): 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide.

Data Table: Key Comparisons

Research Findings and Implications

- Structural-Activity Relationships (SAR): The oxadiazole ring enhances metabolic stability across analogs, but substituents like bromophenyl (electron-withdrawing) versus methoxyphenyl (electron-donating) significantly alter electronic profiles and target engagement .

- Synthetic Challenges: Low yields in oxadiazole-containing compounds (e.g., 2% in ) suggest the need for optimized coupling reactions or protecting-group strategies for the target compound .

- Toxicity Considerations: Bromine’s higher atomic weight and lipophilicity compared to chlorine or methyl groups may increase bioaccumulation risks, necessitating detailed ecotoxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。